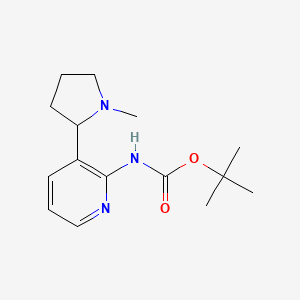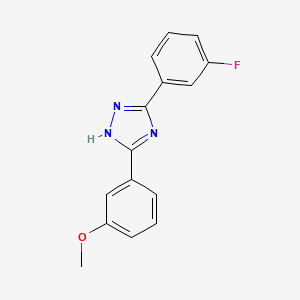![molecular formula C23H20N2O3 B11809688 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸は、イソキサゾロ[5,4-b]ピリジン類に属する複雑な有機化合物です。この化合物は、ピリジン環にイソキサゾール環が融合したユニークな構造を特徴とし、フェニル基やイソプロピルベンジル基などのさまざまな置換基を持っています。この化合物のユニークな構造は、化学、生物学、医学など、さまざまな科学研究分野で注目されています。
準備方法
3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸の合成には、入手しやすい出発物質から始まるいくつかのステップが含まれます。一般的な合成経路の1つは、特定の反応条件下で適切な前駆体の環化を含む。例えば、合成は中間体の調製から始まり、その後、環化に付されてイソキサゾール環を形成する。反応条件は通常、環化プロセスを促進するために触媒や特定の溶媒の使用を含みます。 工業生産方法では、これらの反応条件を最適化して、最終生成物の収率と純度を高める場合があります .
化学反応解析
3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤があります。この化合物はまた、求核置換反応を起こすことができ、求核剤が分子上の特定の位置を攻撃して、新しい生成物を生成します。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸は、科学研究で幅広い用途があります。化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます。生物学では、抗菌作用や抗真菌作用などの潜在的な生物活性について研究されています。医学では、特定の酵素や受容体の阻害剤としての役割など、潜在的な治療用途について調査されています。 さらに、この化合物のユニークな構造は、分子間相互作用や作用機序の研究における貴重なツールとなっています .
化学反応の分析
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack specific positions on the molecule, leading to the formation of new products. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, the compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors. Additionally, the compound’s unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action .
作用機序
3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合してその正常な機能を阻害する阻害剤として作用する可能性があります。あるいは、細胞表面の受容体と相互作用し、その活性を調節して特定の細胞応答を誘発する可能性があります。 関与する正確な分子経路は、特定の生物学的状況と標的分子によって異なります .
類似化合物との比較
3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸は、イミダゾ[4,5-b]ピリジンやチアゾロ[4,5-b]ピリジンなどの他の類似化合物と比較できます。これらの化合物は、類似の融合環構造を共有していますが、環に結合している特定の置換基と官能基が異なります。 3-(4-イソプロピルベンジル)-6-フェニルイソキサゾロ[5,4-b]ピリジン-4-カルボン酸のユニークな置換基は、その独特の化学的および生物学的特性に貢献し、特定の研究用途に貴重な化合物となっています .
特性
分子式 |
C23H20N2O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
6-phenyl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C23H20N2O3/c1-14(2)16-10-8-15(9-11-16)12-20-21-18(23(26)27)13-19(24-22(21)28-25-20)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,26,27) |
InChIキー |
CGPKMNUIPFYZMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)











![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)

